molecular formula C22H22N2O B1664764 (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile CAS No. 460746-46-7

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile

Cat. No. B1664764
M. Wt: 330.4 g/mol
InChI Key: KFHYZKCRXNRKRC-MRXNPFEDSA-N
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Description

“®-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile”, also known as ABT 239, belongs to the class of organic compounds known as phenylbenzofurans . These are organic aromatic compounds that contain a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C22H22N2O . It contains a pyrrolidinyl group, an ethyl group, a benzofuran group, and a benzonitrile group .

Scientific Research Applications

  • Phytochemistry and Therapeutics : This compound could potentially be found in the IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) database . This database is a manually curated resource constructed from more than 100 books on traditional Indian medicine and over 7000 published research articles. It contains information on phytochemicals of Indian medicinal plants and their therapeutic uses .

  • Binding Affinity Research : This compound has been studied for its binding affinity as it can displace [3H]N-R-methylhistamine from C6 cell membranes expressing rat histamine H3 receptor . This suggests potential applications in the field of pharmacology and drug discovery .

  • Phytochemical Associations : This compound could potentially be associated with various phytochemicals in Indian medicinal plants . The IMPPAT database provides an integrated platform to apply cheminformatic approaches to accelerate natural product-based drug discovery . It also enables the application of systems-level approaches towards future elucidation of mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action .

  • Ligand Binding : This compound has been studied for its ligand binding properties . It has been found to displace [3H]N-R-methylhistamine from C6 cell membranes expressing rat histamine H3 receptor with a Ki of 0.910nM . This suggests potential applications in the field of pharmacology and drug discovery .

  • Phytochemical Associations : This compound could potentially be associated with various phytochemicals in Indian medicinal plants . The IMPPAT database provides an integrated platform to apply cheminformatic approaches to accelerate natural product based drug discovery . It also enables the application of systems-level approaches towards future elucidation of mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action .

  • Ligand Binding : This compound has been studied for its ligand binding properties . It has been found to displace [3H]N-R-methylhistamine from C6 cell membranes expressing rat histamine H3 receptor with a Ki of 0.910nM . This suggests potential applications in the field of pharmacology and drug discovery .

properties

IUPAC Name

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHYZKCRXNRKRC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196710
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile

CAS RN

460746-46-7
Record name 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460746-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-239
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from Example 1C and 2-methyl-pyrrolidine were processed as described in Example 1D to provide the titled compound. 1H NMR (300 MHz, CD3OD) δ 7.88 (m, 1H), 7.80 (m, 4H), 7.60 (m, 2H), 6.82 (s, 1H), 3.8-3.9 (m, 2H), 3.58 (m, 1H), 3.25-3.5 (m, 4H), 2.48 (m, 1H), 2.05-2.2 (m, 2H), 1.75 (m, 1H), 1.50 (d, 3H, J=6 Hz); MS (DCI) m/z 331 (M+H)+;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cowart, R Faghih, MP Curtis… - Journal of medicinal …, 2005 - ACS Publications
H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton have been discovered, which are potent in vitro at human and rat H3 receptors, with K i values of 0.1− 5.8 nM. Analogues were discovered with potent (0.01− 1 mg/kg) cognition and attention enhancing properties in animal models. One compound in particular, 4-(2-[2-(2 (R)-methylpyrrolidin-1-yl) ethyl] benzofuran-5-yl) benzonitrile (ABT-239), combined potent and selective H3 receptor antagonism and excellent pharmacokinetic and metabolic properties …
Number of citations: 155 pubs.acs.org

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